molecular formula C8H10N2O2 B7860054 5-Amino-2-(methylamino)benzoic acid

5-Amino-2-(methylamino)benzoic acid

Cat. No.: B7860054
M. Wt: 166.18 g/mol
InChI Key: QWFUTQLHWDRKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(methylamino)benzoic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzoic acid, featuring an amino group (-NH2) and a methylamino group (-NHCH3) attached to the benzene ring

Synthetic Routes and Reaction Conditions:

  • Nitration and Reduction: One common synthetic route involves the nitration of 2-methylaminobenzoic acid followed by reduction to introduce the amino group.

  • Amination: Another method includes the amination of 2-nitrobenzoic acid with methylamine under specific conditions to yield the desired product.

Industrial Production Methods:

  • Batch Process: In industrial settings, the compound is often synthesized using a batch process, where reactants are added in controlled amounts to ensure consistent quality.

  • Continuous Flow Process: Some manufacturers may employ a continuous flow process to increase efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

  • Substitution: Substitution reactions can occur at the amino and methylamino groups, introducing different substituents.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reducing Agents: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution Reagents: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids and other oxidized derivatives.

  • Reduction Products: Reduction can produce amines and other reduced derivatives.

  • Substitution Products: Substitution reactions can lead to the formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-2-(methylamino)benzoic acid is used as a building block for synthesizing more complex molecules and studying reaction mechanisms. Biology: In biological research, it serves as a precursor for fluorescent probes and bioactive compounds. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Amino-2-(methylamino)benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 2-Amino-5-(methylamino)benzoic acid: Similar structure with different positions of amino and methylamino groups.

  • 3-Amino-2-(methylamino)benzoic acid: Another positional isomer with distinct chemical properties.

  • 4-Amino-2-(methylamino)benzoic acid: Yet another positional isomer with unique reactivity.

Properties

IUPAC Name

5-amino-2-(methylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFUTQLHWDRKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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